Ethyl 2-(2-chlorobenzyl)acrylate (INF39) is a synthetic acrylate derivative identified as a potent and selective inhibitor of the NLRP3 inflammasome. [] This inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. [] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases, making INF39 a valuable tool for investigating these conditions and potentially developing novel therapeutic strategies.
The synthesis of INF39 involves several key steps starting from commercially available acrylate derivatives. The process typically includes nucleophilic reactions that lead to the formation of the desired compound. Specific methods may vary, but they generally focus on optimizing the yield and purity of INF39 through careful control of reaction conditions .
The chemical structure of INF39 allows it to interact selectively with components of the NLRP3 inflammasome, thereby inhibiting its activation. The synthesis has been documented in various studies, emphasizing its role in targeting inflammatory pathways effectively .
The molecular formula of INF39 is C₁₃H₁₅ClN₂O₂, with a molecular weight of approximately 270.73 g/mol. Its structure features an acrylate moiety that facilitates its interaction with the NLRP3 inflammasome. The specific three-dimensional conformation of INF39 is critical for its inhibitory action, allowing it to bind effectively to target proteins within the inflammasome complex .
INF39 functions by inhibiting the oligomerization and activation of NLRP3, which is crucial for the assembly of the inflammasome complex. It disrupts interactions between key proteins such as NEK7 and NLRP3, preventing downstream signaling events that lead to inflammation . Notably, INF39 does not interfere with upstream events like potassium efflux or reactive oxygen species generation, which are typically involved in NLRP3 activation .
The mechanism by which INF39 exerts its effects involves direct inhibition of NLRP3 inflammasome assembly. By blocking the interaction between NEK7 and NLRP3, as well as inhibiting the formation of ASC speckles (a marker for inflammasome activation), INF39 effectively reduces the production and release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . This targeted action makes it a promising candidate for treating diseases driven by NLRP3 activation.
INF39 exhibits several notable physical and chemical properties:
INF39 has significant potential in various scientific applications, particularly in the field of immunology. Its primary use is as a research tool for studying the role of the NLRP3 inflammasome in inflammatory diseases such as colitis and other autoimmune disorders. Additionally, due to its specific inhibitory action on NLRP3, INF39 serves as a lead compound for developing new therapeutics aimed at treating conditions associated with chronic inflammation .
The NLRP3 inflammasome is a cytosolic multiprotein complex that serves as a critical component of the innate immune system, functioning as a molecular platform for the activation of inflammatory responses. Its structure comprises three core components: the NLRP3 sensor protein (a pattern recognition receptor with a pyrin domain (PYD), central NACHT domain with ATPase activity, and leucine-rich repeat (LRR) domain), the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1 [8] [9]. Activation occurs via a tightly regulated two-step process:
These signals facilitate NLRP3 oligomerization via its NACHT domain. The oligomerized NLRP3 recruits ASC via PYD-PYD interactions, forming large ASC aggregates ("specks"). ASC then recruits pro-caspase-1 via CARD-CARD interactions, enabling its autocleavage into active caspase-1 [8] [9]. Crucially, the NIMA-related kinase NEK7 acts as an essential mediator, binding NLRP3 upon K+ efflux and facilitating its oligomerization [9].
Table 1: Key Steps in NLRP3 Inflammasome Activation
Step | Key Events | Signaling Molecules/Processes |
---|---|---|
Priming | Transcriptional upregulation of NLRP3, pro-IL-1β, pro-IL-18; Post-translational modifications (deubiquitination) | NF-κB signaling; TLR ligands; Cytokines (TNF-α, IL-1β) |
Activation | Sensor oligomerization; Adaptor recruitment; Effector activation | K+ efflux; ROS generation; Lysosomal damage; NEK7 binding |
Effector Function | Caspase-1 activation; Cytokine maturation; Pyroptosis execution | Cleavage of pro-IL-1β, pro-IL-18, GSDMD |
Aberrant NLRP3 inflammasome activation is a central driver in numerous chronic inflammatory and degenerative diseases, making it a high-value therapeutic target. Its dysregulation contributes to pathology through sustained release of mature IL-1β and IL-18, and induction of pyroptotic cell death:
Table 2: NLRP3 Inflammasome in Selected Pathological Conditions
Disease Category | Key NLRP3 Activators | Consequences of Activation | References |
---|---|---|---|
Alzheimer's Disease | Amyloid-β fibrils | Neuroinflammation, neuronal pyroptosis, cognitive decline | [2] [8] [10] |
Type 2 Diabetes | IAPP aggregates, High glucose | β-cell dysfunction/death, Insulin resistance, Inflammation | [8] [10] |
Atherosclerosis | Cholesterol crystals, Oxidized LDL | Plaque inflammation, instability, rupture; Vascular damage | [8] [10] |
IBD (Colitis) | Bacterial components (LPS), Cellular debris | Mucosal inflammation, epithelial barrier breakdown | [1] [8] |
CAPS | NLRP3 mutations (constitutive activation) | Systemic inflammation, fever, organ damage | [8] |
Targeting the NLRP3 inflammasome offers distinct therapeutic advantages over broader anti-inflammatory strategies or targeting single downstream cytokines:
This rationale underpins the intensive search for specific, potent NLRP3 inhibitors like INF39.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7